molecular formula C14H10O4 B181701 Bis(2-hydroxyphenyl)ethane-1,2-dione CAS No. 85-26-7

Bis(2-hydroxyphenyl)ethane-1,2-dione

Cat. No.: B181701
CAS No.: 85-26-7
M. Wt: 242.23 g/mol
InChI Key: AGAURCCLJKMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxyphenyl)ethane-1,2-dione is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Bis(2-hydroxyphenyl)ethane-1,2-dione has demonstrated significant antioxidant properties due to its ability to donate hydrogen atoms from its hydroxy groups. This mechanism helps neutralize free radicals and reduce oxidative stress, making it valuable in studies related to aging and cellular damage.

Cancer Research

Research indicates that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its interaction with estrogen receptors suggests potential applications in hormone-related therapies.

The compound interacts with various enzymes and proteins, which has implications for drug metabolism and efficacy. It has been investigated for its potential therapeutic properties, including anti-inflammatory effects.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of organic dyes and other complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.

Polymer Production

In the industrial sector, it is utilized in the production of high-performance polymers due to its stability and reactivity.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines.

Case Study 2: Cancer Cell Inhibition

Research conducted by Cancer Research Journal found that this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways.

Case Study 3: Estrogen Receptor Interaction

A study highlighted in Endocrinology explored the binding affinity of this compound to estrogen receptors. The findings suggest that it could modulate estrogenic activity, which is crucial for understanding its role in hormone-related conditions.

Properties

IUPAC Name

1,2-bis(2-hydroxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAURCCLJKMAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436931
Record name Bis(2-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-26-7
Record name Bis(2-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.